![molecular formula C13H12FN7 B2409403 2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile CAS No. 2415564-88-2](/img/structure/B2409403.png)
2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile
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Overview
Description
2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is a small molecule that has shown promising results in various preclinical studies, making it a potential candidate for the development of novel therapeutics.
Scientific Research Applications
- Notably, one derivative, 1-(4-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)phenyl)-3-phenylurea, displayed excellent antimicrobial activity against P. aeruginosa .
Antimicrobial Activity
TYK2 Inhibition
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes likedihydroorotate dehydrogenase (DHODH) and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in various biological processes, including pyrimidine synthesis and neurotransmitter degradation, respectively.
Mode of Action
The compound interferes with the production of pyrimidine, a crucial component for DNA synthesis, by blocking the enzyme DHODH . This inhibition results in a lack of pyrimidine, which is expected to prevent cells from multiplying and spreading . In the case of BuChE, the compound inhibits the enzyme, affecting the breakdown of neurotransmitters .
Biochemical Pathways
The inhibition of DHODH disrupts the pyrimidine synthesis pathway , leading to a decrease in pyrimidine levels. This affects DNA synthesis, thereby inhibiting cell proliferation . The inhibition of BuChE affects the cholinergic pathway , impacting the regulation of neurotransmitters .
Result of Action
The inhibition of DHODH and the resulting lack of pyrimidine can prevent cells, such as fungi or cancer cells, from multiplying and spreading . The inhibition of BuChE can affect the regulation of neurotransmitters, potentially impacting neurological functions .
properties
IUPAC Name |
2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN7/c14-10-8-17-12(18-9-10)20-3-5-21(6-4-20)13-16-2-1-11(7-15)19-13/h1-2,8-9H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDPNMWDNBUHHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC(=N2)C#N)C3=NC=C(C=N3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile |
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